molecular formula C15H11FN2OS B074291 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 1512-75-0

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B074291
CAS No.: 1512-75-0
M. Wt: 286.3 g/mol
InChI Key: UMSZYHGSMGLATF-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative with a unique structure that includes a fluorinated phenyl group and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-mercaptoquinazolin-4(3H)-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as 3-fluoro-4-methylphenyl isocyanate and 2-mercaptoquinazolin-4(3H)-one. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the mercapto group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methylphenyl isocyanate
  • 2-mercaptoquinazolin-4(3H)-one
  • 3-(4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

Uniqueness

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both a fluorinated phenyl group and a mercapto group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSZYHGSMGLATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398505
Record name 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512-75-0
Record name MLS002920549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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